synthesis and characterization of 5-ethynylpyridin-3-ylboronic acid
synthesis and characterization of 5-ethynylpyridin-3-ylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynylpyridin-3-ylboronic Acid
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-ethynylpyridin-3-ylboronic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The inherent challenges associated with the stability and purification of pyridinylboronic acids are addressed with field-proven insights and protocols designed for robust self-validation.
Synthetic Strategy & Rationale
The molecular architecture of 5-ethynylpyridin-3-ylboronic acid necessitates a synthetic approach that can selectively introduce two distinct functional groups—an ethynyl and a boronic acid—onto a pyridine core at the 3- and 5-positions. A robust and logical strategy begins with a symmetrically substituted precursor, 3,5-dibromopyridine, and proceeds through sequential, regioselective functionalization.
Causality of the Chosen Pathway:
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Starting Material: 3,5-dibromopyridine is a commercially available and cost-effective starting point. The two identical bromine atoms provide an opportunity for sequential, differentiated cross-coupling reactions.
-
Introduction of the Ethynyl Group: The Sonogashira cross-coupling reaction is the premier method for forming C(sp²)–C(sp) bonds.[1][2] To avoid complications with the free alkyne C-H bond under subsequent reaction conditions (specifically, lithiation), the ethynyl group is introduced in a protected form using trimethylsilylacetylene (TMSA). This palladium- and copper-catalyzed reaction is highly efficient and tolerant of the remaining bromo-substituent.[3]
-
Deprotection: The removal of the trimethylsilyl (TMS) protecting group is a straightforward process, typically achieved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source, yielding the terminal alkyne. This step unmasks the reactive C-H bond of the ethynyl group.
-
Introduction of the Boronic Acid Group: With one functional group installed, the remaining C-Br bond at the 3-position serves as a handle for borylation. A halogen-metal exchange using an organolithium reagent (like n-butyllithium) at cryogenic temperatures (-78 °C) is a classic and effective method for generating a nucleophilic pyridyl anion.[4][5] This intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. The low temperature is critical to prevent side reactions and decomposition of the highly reactive lithiated pyridine intermediate.
-
Hydrolysis: The final step is a simple acidic workup, which hydrolyzes the boronate ester to the target 5-ethynylpyridin-3-ylboronic acid.
This sequential approach ensures high regioselectivity and leverages well-established, high-yielding transformations in organic synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of each intermediate is crucial for the subsequent step. In-process checks via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine
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Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).
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Solvent & Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.5 eq).
-
Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Step 2: Synthesis of 3-Bromo-5-ethynylpyridine
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Setup: Dissolve the product from Step 1 (1.0 eq) in methanol (MeOH).
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Reagent: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the complete consumption of the starting material by TLC.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Step 3 & 4: Synthesis of 5-Ethynylpyridin-3-ylboronic Acid
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Setup: Dissolve 3-bromo-5-ethynylpyridine (1.0 eq) in anhydrous THF in a flame-dried, multi-neck flask under an inert atmosphere.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Hydrolysis: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Workup: Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester. Separate the layers.
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Isolation: The product may precipitate from the aqueous layer. If so, collect it by filtration. If it remains in solution, adjust the pH of the aqueous layer to ~4-5, which often induces precipitation. Alternatively, extract the aqueous layer with a suitable organic solvent like butanol.
Purification & Handling Considerations
Pyridinylboronic acids are notoriously challenging to handle due to their propensity for protodeboronation, especially under acidic or basic conditions or during chromatography on standard silica gel.[6][7]
-
Primary Purification: The most effective method for purifying the final product is often precipitation or recrystallization. After the acidic workup and hydrolysis, carefully adjusting the pH of the aqueous solution can often cause the zwitterionic boronic acid to precipitate out in high purity.[8]
-
Chromatography: If chromatography is unavoidable, standard silica gel should be avoided. It can lead to significant product loss.[9][10] Neutral alumina or silica gel pre-treated with boric acid are preferable alternatives that mitigate on-column degradation.[10][11]
-
Stability and Storage: Arylboronic acids can dehydrate upon standing to form cyclic boroxine anhydrides. While this process is often reversible, it complicates characterization. For long-term stability, it is highly recommended to store the compound as a solid in a desiccator at low temperature (2-8 °C).[12]
-
Derivatization for Stability: For applications requiring high stability, converting the boronic acid to a more robust derivative is a prudent strategy. N-methyliminodiacetic acid (MIDA) boronates are exceptionally air-stable, crystalline solids that can be easily purified and handled.[13][14] They serve as "slow-release" sources of the boronic acid under cross-coupling conditions.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized 5-ethynylpyridin-3-ylboronic acid.
| Technique | Expected Observations |
| ¹H NMR | - Acetylenic proton (C≡C-H ): Singlet, ~3.2-3.8 ppm. - Pyridine protons: Three distinct signals in the aromatic region (~7.8-8.8 ppm) with characteristic pyridine coupling patterns. - Boronic acid protons (B(OH |
| )₂): Broad singlet, variable chemical shift, often exchanges with D₂O. | |
| ¹³C NMR | - Two alkyne carbons (~80-90 ppm). - Five distinct pyridine carbon signals. The carbon attached to boron (C-B) may be broad or difficult to observe.[15] |
| ¹¹B NMR | A single, relatively broad signal between +25 and +30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar arylboronic acid.[16] This analysis is crucial for confirming the presence of the boronic acid moiety. |
| HRMS (ESI+) | Calculation for C₇H₇BNO₂ [M+H]⁺: 148.0564. Found: 148.05xx. A high-resolution mass measurement confirms the elemental composition. |
| Melting Point | Expected to be high, likely >300 °C, and should be sharp for a pure compound.[17] |
Safety Information
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere by trained personnel.
-
Reagents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
-
Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. None.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Process for purification of boronic acid and its derivatives.
- 2-Ethynyl pyridine. NIST WebBook.
- (5-Ethynylpyridin-3-yl)boronic acid. ChemScene.
- How to purify boronic acids/boronate esters?.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars.
- 4-Pyridinylboronic acid 90 1692-15-5. Sigma-Aldrich.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.. The Royal Society of Chemistry.
- Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. ChemInform.
- 3-Pyridinylboronic acid = 95.0 1692-25-7. Sigma-Aldrich.
- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines..
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